molecular formula C4H3Cl2NOS B068348 (2,4-Dichlorothiazol-5-yl)methanol CAS No. 170232-69-6

(2,4-Dichlorothiazol-5-yl)methanol

Cat. No.: B068348
CAS No.: 170232-69-6
M. Wt: 184.04 g/mol
InChI Key: DGNCUHDHEDTUSH-UHFFFAOYSA-N
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Scientific Research Applications

(2,4-Dichlorothiazol-5-yl)methanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorothiazol-5-yl)methanol typically involves the chlorination of thiazole derivatives followed by a reduction process. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

it is generally produced in research laboratories and specialized chemical manufacturing facilities .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorothiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced thiazole derivatives, and various substituted thiazole compounds.

Mechanism of Action

The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and affect metabolic pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorothiazol-5-yl)methanol is unique due to its thiazole ring structure combined with the methanol group, which imparts specific chemical properties and reactivity .

Properties

IUPAC Name

(2,4-dichloro-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCUHDHEDTUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438862
Record name (2,4-Dichloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170232-69-6
Record name 2,4-Dichloro-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170232-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2,4-dichloro-1,3-thiazole-5-carbaldehyde (1.0 g, 5.5 mmol) in anhydrous methanol (45 mL) was added sodium borohydride (340 mg, 9.0 mmol). The reaction mixture was stirred at room temperature overnight. Water (50 mL) was added and the methanol was evaporated. The resultant mixture was extracted with EtOAc (2×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, to afford (2,4-dichloro-1,3-thiazol-5-yl)methanol (850 mg, 84% yield). The product was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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